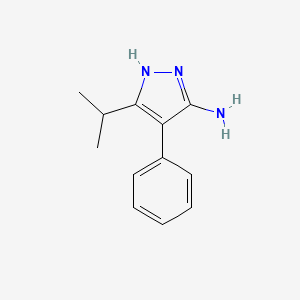

4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-5-propan-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8(2)11-10(12(13)15-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIPOSYTMOMIRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601252161 | |

| Record name | 3-(1-Methylethyl)-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955584-81-3 | |

| Record name | 3-(1-Methylethyl)-4-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955584-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethyl)-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenyl 3 Propan 2 Yl 1h Pyrazol 5 Amine and Its Derivatives

Strategies for the Construction of the Pyrazole (B372694) Core

The formation of the pyrazole ring is most commonly achieved through reactions that construct the five-membered heterocycle from acyclic precursors. Cyclocondensation reactions are the cornerstone of pyrazole synthesis, offering a direct route to a wide variety of substituted derivatives.

Cyclocondensation is a foundational method for pyrazole synthesis, typically involving the reaction of a 1,3-dielectrophilic component with a binucleophilic hydrazine (B178648) derivative. nih.govmdpi.com The most classic and widely used approach is the Knorr pyrazole synthesis, which utilizes 1,3-dicarbonyl compounds and their synthetic equivalents. beilstein-journals.org

Key 1,3-dielectrophilic substrates include:

1,3-Diketones: The reaction of a β-diketone with hydrazine directly yields the pyrazole. This method is straightforward and efficient for producing polysubstituted pyrazoles. mdpi.com

α,β-Unsaturated Carbonyl Compounds: These substrates react with hydrazines in a Michael addition-cyclocondensation sequence. The initial reaction forms a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole. nih.govbeilstein-journals.org In cases where the α,β-unsaturated system contains a leaving group in the β-position, aromatization occurs via elimination. mdpi.combeilstein-journals.org

Acetylenic Ketones: The reaction between acetylenic ketones and hydrazine derivatives has been a known route to pyrazoles for over a century, providing another versatile entry to this heterocyclic system. mdpi.comorientjchem.org

These reactions can be catalyzed by acids or bases and are often performed under thermal conditions, although microwave-assisted and catalyst-driven (e.g., Amberlyst-70, metal-oxo-clusters) syntheses have been developed to improve yields and reaction times under milder conditions. mdpi.com

| 1,3-Dielectrophile Type | General Reaction | Key Features | Reference |

|---|---|---|---|

| 1,3-Diketone | Reaction with hydrazine derivatives | Direct, rapid, and classic method (Knorr synthesis). Can lead to regioisomeric mixtures with unsymmetrical diketones. | mdpi.combeilstein-journals.org |

| α,β-Unsaturated Ketone | Michael addition followed by cyclization and oxidation/elimination | Forms a pyrazoline intermediate that is subsequently aromatized. Versatile for various substitution patterns. | nih.govmdpi.com |

| Acetylenic Ketone | Cyclocondensation with hydrazine derivatives | A well-established, though less common, method for accessing pyrazole derivatives. | mdpi.comorientjchem.org |

Hydrazine and its derivatives are essential binucleophilic reagents for the construction of the pyrazole ring. nih.govmdpi.com The choice of hydrazine can influence the substitution pattern at the N1 position of the pyrazole and affect the regiochemical outcome of the reaction.

Commonly used hydrazine derivatives include:

Hydrazine Hydrate (B1144303): Used for the synthesis of N-unsubstituted pyrazoles.

Substituted Hydrazines (e.g., Phenylhydrazine, Methylhydrazine): These reagents are used to install a substituent at the N1 position of the pyrazole ring. The reaction with an unsymmetrical 1,3-dicarbonyl compound can produce two different regioisomers. orientjchem.orgnih.gov

Tosylhydrazine: The tosyl group can act as a leaving group, facilitating the direct formation of the aromatic pyrazole from α,β-unsaturated carbonyl compounds without a separate oxidation step. beilstein-journals.org

The reaction of a hydrazine derivative with a 1,3-difunctional compound, such as a 1,3-diketone, is the most prominent method for obtaining substituted pyrazoles. nih.govmdpi.com For example, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones can afford two possible regioisomers, with selectivity often favoring one isomer under specific reaction conditions. nih.gov

Synthesis of Substituted 1H-Pyrazol-5-amines

The synthesis of 1H-pyrazol-5-amines requires specific precursors that contain a nitrile group adjacent to a carbonyl or its equivalent. This functionality allows for the formation of the 5-amino group upon cyclization with hydrazine.

The direct precursor for 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine is typically a β-ketonitrile, specifically 2-phenyl-4-methyl-3-oxopentanenitrile . The synthesis of this key intermediate can be achieved through various standard organic reactions. A common method involves the Claisen condensation of an appropriate ester (e.g., ethyl isobutyrate) with a substituted acetonitrile (B52724) (e.g., phenylacetonitrile) in the presence of a strong base like sodium ethoxide or sodium hydride.

Once the β-ketonitrile precursor is obtained, its cyclocondensation with hydrazine hydrate in a suitable solvent such as ethanol (B145695) provides the target this compound. beilstein-journals.org This reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular cyclization involving the nitrile group to form the 5-aminopyrazole ring. nih.gov

The 5-amino group of the pyrazole ring is a versatile functional handle for further molecular elaboration. It can undergo a variety of chemical transformations to produce a diverse library of derivatives. nih.govacs.org

Common derivatization strategies include:

Acylation: The amino group can be readily acylated by reacting the aminopyrazole with acyl chlorides or anhydrides to form the corresponding amides. For instance, N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides are prepared by treating 5-amino-1,3-diaryl-1H-pyrazoles with substituted benzoyl chlorides. beilstein-journals.orggoogle.com

Formation of Fused Heterocycles: The 5-aminopyrazole scaffold is a key precursor for synthesizing fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. nih.gov These reactions often involve condensation with 1,3-dielectrophiles such as β-diketones or α,β-unsaturated ketones. nih.gov

Diazotization Reactions: The 5-amino group can be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of substituents (e.g., halogens) at the C5 position. nih.govacs.org This deamination strategy allows for access to pyrazoles that are otherwise difficult to synthesize directly.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | N-(Pyrazol-5-yl)amides | beilstein-journals.orggoogle.com |

| Fused Ring Formation | β-Diketones, α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridines, Pyrazolo[3,4-d]pyrimidines | nih.gov |

| Diazotization/Sandmeyer | NaNO₂, H⁺; CuX | 5-Halogenated Pyrazoles | nih.govacs.org |

A significant challenge in the synthesis of substituted pyrazoles arises from the potential for forming regioisomers when using unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines. mdpi.com For a precursor like 2-phenyl-4-methyl-3-oxopentanenitrile reacting with a substituted hydrazine (e.g., phenylhydrazine), the reaction can yield two different N-substituted pyrazole isomers.

The regioselectivity of the cyclocondensation is influenced by several factors:

Steric Hindrance: The initial nucleophilic attack of the substituted hydrazine typically occurs at the less sterically hindered carbonyl group of the 1,3-dicarbonyl compound. nih.gov

Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role. The more electrophilic carbon is preferentially attacked by the more nucleophilic nitrogen of the hydrazine.

Reaction Conditions: The pH of the reaction medium can dictate the outcome. In acidic conditions, the reaction often proceeds via a different mechanism than under basic conditions, leading to different isomeric products. beilstein-journals.org For example, a recent study demonstrated that the reaction of trichloromethyl enones with arylhydrazine hydrochlorides selectively yields the 1,3-regioisomer, while the corresponding free hydrazine base leads exclusively to the 1,5-regioisomer. acs.org

Controlling these factors is essential for the regiospecific synthesis of a desired pyrazole isomer, such as a specific N-substituted derivative of this compound. nih.govacs.org

Advanced Synthetic Techniques

Advanced synthetic strategies provide powerful tools for the construction of complex pyrazole derivatives. These methods, including multicomponent reactions, microwave-assisted synthesis, acid-catalyzed transformations, and one-pot procedures, offer significant advantages over traditional linear syntheses.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net Aminopyrazoles are versatile building blocks in MCRs for creating fused heterocyclic systems. researchgate.net These reactions are prized for their simplicity, high atom efficiency, and environmental friendliness. researchgate.net

Several MCR strategies have been developed for the synthesis of pyrazole-containing scaffolds. For instance, a four-component reaction involving (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, and enolizable active methylene (B1212753) compounds can yield pyrano[2,3-c]pyrazole derivatives. nih.gov This particular reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and O-cyclization. nih.gov Another approach involves a five-component, solvent-free synthesis of highly substituted pyrano[2,3-c]pyrazoles catalyzed by montmorillonite (B579905) K10. nih.gov The use of aqueous media for such reactions further enhances their green chemistry profile, as demonstrated in the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles. nih.govlongdom.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Four-component | Aldehydes, Hydrazine Hydrate, β-Ketoesters, Malononitrile | Piperidine, Water, Room Temperature | Pyrano[2,3-c]pyrazoles | nih.gov |

| Five-component | Thiadiazole-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine Hydrate | Montmorillonite K10, Solvent-free, 65–70 °C | Pyrano[2,3-c]pyrazoles | nih.gov |

| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium Acetate, Water, Reflux | 1-H-Pyrazole derivatives | longdom.org |

| Three-component | Heterocyclic Ketene Aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, Triethoxymethane | Solvent-free, Reflux | 1H-pyrazol-5(4H)-one-based Heterocyclic Ketene Aminals | rsc.org |

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. This method has been successfully applied to the synthesis of various pyrazole derivatives. dergipark.org.tr A notable application is the preparation of 1-aryl-1H-pyrazole-5-amines, where the reaction of an appropriate α-cyanoketone or 3-aminocrotononitrile (B73559) with an aryl hydrazine is conducted in 1 M HCl. nih.govrti.org The mixture is heated in a microwave reactor at 150 °C, typically for only 10-15 minutes, leading to isolated yields in the range of 70-90%. nih.gov This microwave-mediated approach is efficient in both time and resources, utilizing water as a solvent and allowing for simple product isolation through filtration. nih.govrti.org

This technique has also been employed for creating more complex structures. For example, 5,6-diarylpyrazolo[1,5-a]pyrimidines can be obtained through microwave irradiation. nih.gov Similarly, the synthesis of 4H-pyrano[2,3-c]pyrazoles via a multicomponent reaction can be significantly enhanced by microwave irradiation compared to conventional stirring at room temperature. nanobioletters.com The advantages of microwave-assisted synthesis include shorter reaction times and often improved product yields without the need for a catalyst. researchgate.net

| Product | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides | Conventional | Ethanol, Piperidine | Longer | Lower | researchgate.net |

| Microwave | No Catalyst | Shorter | Better | researchgate.net | |

| 4H-Pyrano[2,3-c]pyrazoles | Conventional | Methanol, Potassium tert-butoxide, Room Temp. | Longer | Lower | nanobioletters.com |

| Microwave | Methanol, Potassium tert-butoxide | Shorter | Higher | nanobioletters.com |

Acid catalysis plays a significant role in the synthesis of pyrazole rings and their fused derivatives. Both Lewis and Brønsted acids are employed to facilitate key bond-forming steps. For instance, lithium perchlorate (B79767) has been used as a Lewis acid catalyst in an eco-friendly procedure for synthesizing pyrazole derivatives. mdpi.com In other syntheses, catalytic amounts of p-Toluenesulfonic acid (TsOH) have been utilized in cascade reactions to produce functionalized pyrazoles. mdpi.com

The coordination of a pyrazole to a Lewis acidic metal center can increase the acidity of the pyrazole NH proton, a property that can be harnessed in catalysis. nih.gov Solid acid catalysts have also proven effective, particularly in the synthesis of pyrazole-fused heterocycles like pyrazolopyridines. researchgate.net A one-pot, two-component approach to 3,5-disubstituted 1H-pyrazoles involves an acid-catalyzed propargylation of N,N-diprotected hydrazines as a key step. organic-chemistry.org Even weaker acids, such as acetic acid, can serve as effective catalysts, for example, in the microwave-assisted multicomponent synthesis of certain pyrazoles. nih.gov

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they avoid lengthy separation processes and the purification of intermediate compounds. Many of the multicomponent and microwave-assisted reactions described previously can also be classified as one-pot procedures. nih.govnanobioletters.com

An effective one-pot strategy for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones involves the reaction of 5-aminopyrazoles with azlactones, followed by the elimination of a benzamide (B126) molecule in a superbasic medium without isolating the intermediate. nih.gov Ionic liquids have also been used as recyclable media for the one-pot cyclocondensation of 1,3-dicarbonyl compounds with phenyl hydrazines at room temperature, affording substituted N-phenyl pyrazoles. jocpr.com Another example is the synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides, which was achieved through a one-pot cyclization of benzoylacetonitrile (B15868) and phenylhydrazine, followed directly by acylation, thus avoiding the isolation of the intermediate 5-amino-1,3-diphenyl pyrazole. researchgate.net These procedures streamline the synthesis process, saving time, reagents, and reducing waste. researchgate.net

Synthetic Routes to Fused Pyrazoloazine Systems

The fusion of a pyrazole ring with other nitrogen-containing heterocycles, such as pyrimidine, leads to pyrazoloazine systems. These scaffolds are of significant interest in medicinal chemistry. The inherent reactivity of aminopyrazoles like this compound makes them ideal precursors for constructing these bicyclic structures.

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a well-established transformation that typically involves the reaction of a 3-aminopyrazole (B16455) derivative with a 1,3-dielectrophilic species. researchgate.net A common and versatile method is the condensation with a β-dicarbonyl compound or its equivalent. nih.gov

For example, 5-amino-3-methylpyrazole can be reacted with diethyl malonate in the presence of a base like sodium ethoxide to form a dihydroxypyrazolopyrimidine intermediate. nih.gov This intermediate can then be subjected to chlorination using phosphorus oxychloride to yield a dichloro-derivative, such as 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. nih.gov The chlorine atoms at the 5- and 7-positions are then susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to build a library of derivatives. nih.gov

Alternative reagents for cyclization include enaminones and unsaturated carbonyl compounds. researchgate.netekb.eg The reaction of 5-aminopyrazoles with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one provides a direct route to 7-heteroarylpyrazolo[1,5-a]pyrimidines. researchgate.net The regioselectivity of the cyclization is generally controlled by the higher nucleophilicity of the exocyclic primary amino group of the aminopyrazole compared to the endocyclic secondary amine. researchgate.net The reaction conditions can also influence the outcome; for instance, the condensation of 3-aminopyrazole with isoflavone (B191592) can yield 5,6-diarylpyrazolo[1,5-a]pyrimidines under microwave irradiation, whereas conventional heating produces the 6,7-diaryl regioisomers. nih.gov

| Aminopyrazole Precursor | 1,3-Dielectrophile Reagent | Conditions | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| 5-Amino-3-methylpyrazole | Diethyl malonate | 1. Sodium ethoxide 2. POCl3 | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | nih.gov |

| 3-Aminopyrazole | Isoflavone | Microwave irradiation | 5,6-Diarylpyrazolo[1,5-a]pyrimidines | nih.gov |

| 3-Aminopyrazole | Isoflavone | Conventional heating | 6,7-Diarylpyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Aminopyrazole | (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one | Aqueous ethanol, Ambient temperature | 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamides | researchgate.net |

| 4-((4-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | Enaminones | Glacial acetic acid, Reflux | Substituted pyrazolo[1,5-a]pyrimidines | ekb.eg |

Compound Index

| Compound Name |

|---|

| This compound |

| 1,4-dihydropyrano[2,3-c]pyrazoles |

| 1-aryl-1H-pyrazole-5-amines |

| 3-aminocrotononitrile |

| 4-arylpyrazolo[3,4-b]pyridin-6-ones |

| 5,6-diarylpyrazolo[1,5-a]pyrimidines |

| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine |

| 5-amino-1,3-diphenyl pyrazole |

| 5-amino-3-methylpyrazole |

| 6,7-diarylpyrazolo[1,5-a]pyrimidines |

| 7-heteroarylpyrazolo[1,5-a]pyrimidines |

| N-(1,3-diphenyl-1H-pyrazol-5-yl)amides |

| N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides |

| p-Toluenesulfonic acid (TsOH) |

| Phosphorus oxychloride |

| Pyrano[2,3-c]pyrazoles |

| Pyrazolopyridines |

| Sodium ethoxide |

| benzaldehyde |

| benzoylacetonitrile |

| diethyl malonate |

| ethyl 4-chloro-3-oxobutanoate |

| hydrazine hydrate |

| isoflavone |

| lithium perchlorate |

| malononitrile |

| montmorillonite K10 |

| phenyl hydrazine |

| piperidine |

| potassium tert-butoxide |

| triethoxymethane |

Pyrazolo[3,4-b]pyridine Systems

The synthesis of pyrazolo[3,4-b]pyridine systems, a key structural motif in many biologically active compounds, is a well-explored area. nih.gov These bicyclic heterocycles are typically constructed by forming a pyridine (B92270) ring onto a pre-existing pyrazole core, such as this compound. nih.gov 5-Aminopyrazoles can act as versatile 1,3-NCC-dinucleophiles, reacting with 1,3-CCC-biselectrophiles to build the pyridine ring. nih.gov

A prevalent method involves the condensation reaction of 5-aminopyrazoles with various carbonyl compounds. For instance, the reaction with α,β-unsaturated ketones, often catalyzed by agents like ZrCl₄, leads to the formation of substituted pyrazolo[3,4-b]pyridines. mdpi.com This reaction is believed to proceed through a Michael addition, followed by cyclization and dehydration. nih.gov Similarly, reactions with 1,3-dicarbonyl compounds or their equivalents are frequently used. nih.gov

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to these systems. beilstein-journals.orgbeilstein-journals.org A three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (like a β-ketonitrile or a cyclic β-diketone) in a suitable solvent such as acetic acid or under microwave irradiation can yield highly substituted pyrazolo[3,4-b]pyridines in good yields. beilstein-journals.orgbeilstein-journals.org The use of ultrasound has also been shown to accelerate these reactions significantly. beilstein-journals.org

Another innovative approach is the cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes. nih.govresearchgate.net This method allows for the switchable synthesis of halogenated or non-halogenated pyrazolo[3,4-b]pyridines by using reagents like iodine or N-bromosuccinimide (NBS) to activate the C≡C bond, demonstrating high regioselectivity. nih.govresearchgate.net Palladium-catalyzed intramolecular Heck reactions of imine derivatives formed from 5-aminopyrazoles and β-halovinyl/aryl aldehydes also provide a regioselective route to these fused systems. researchgate.net

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Other Fused Pyrazole Heterocycles

The synthetic utility of 5-aminopyrazoles extends beyond pyrazolopyridines to a wide array of other fused heterocyclic systems. beilstein-journals.org These compounds are valuable synthons for constructing pyrazoloazines, which often mimic purine (B94841) bases found in DNA and RNA. beilstein-journals.org

Pyrazolo[3,4-d]pyrimidines: This class of compounds, known for its biological significance, can be synthesized from 5-aminopyrazoles through various cyclization strategies. rsc.org A one-flask method involves reacting a 5-aminopyrazole with an N,N-substituted amide (like DMF) in the presence of a coupling agent such as PBr₃, followed by heterocyclization with hexamethyldisilazane. nih.govsemanticscholar.orgnih.gov This process proceeds through a Vilsmeier amidination and imination sequence. nih.govsemanticscholar.orgnih.gov

Pyrazolo[1,5-a]quinazolines: These heterocycles can be prepared via cyclocondensation reactions. For example, reacting a 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with enaminones derived from 1,3-cyclohexanedione (B196179) in refluxing glacial acetic acid yields pyrazolo[1,5-a]quinazoline derivatives. cu.edu.eg The reaction is believed to occur through an initial Michael addition followed by dehydrative cyclization. cu.edu.eg

Pyrazolo[1,5-a] beilstein-journals.orgnih.govnih.govtriazines: The synthesis of this scaffold often begins with the reaction of a 5-aminopyrazole with ethoxycarbonyl isothiocyanate to form an N-carbethoxythiourea intermediate. researchgate.net This intermediate is then cyclized under basic conditions to yield 2-thioxo-1H-pyrazolo[1,5-a] beilstein-journals.orgnih.govnih.govtriazin-4-ones. researchgate.net Another route involves reacting 5-aminopyrazole with ethoxycarbonyl isocyanate, followed by treatment with sodium ethoxide to form a pyrazolo[1,5-a] beilstein-journals.orgnih.govnih.govtriazine-2,4-dione derivative. nih.gov

Other Systems: The versatility of 5-aminopyrazoles also allows for the synthesis of pyrazolo[3,4-b]pyrazines, pyrazolo[5,1-c]-1,2,4-triazines, and pyrazolo[3,4-d] nih.govsemanticscholar.orgnih.govtriazines, among others. beilstein-journals.org For instance, multicomponent reactions have been developed to synthesize complex systems like 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. beilstein-journals.org

Table 2: Synthesis of Other Fused Pyrazole Heterocycles

Spectroscopic and Structural Characterization Methodologies in Pyrazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon and proton framework.

¹H NMR Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the propan-2-yl group, the phenyl ring, the pyrazole (B372694) ring, and the amine group.

The propan-2-yl group would typically present as a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons due to spin-spin coupling. The protons on the phenyl ring would appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm, with a multiplicity depending on the substitution pattern. The pyrazole ring itself has a single proton, which would appear as a singlet. The two protons of the primary amine (NH₂) group and the single proton of the pyrazole NH group are also expected to produce signals, though their chemical shift can be broad and variable depending on the solvent and concentration.

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| -CH(CH₃)₂ | ~3.0 - 4.0 | Septet |

| -CH(CH₃)₂ | ~1.2 - 1.5 | Doublet |

| Phenyl-H | ~7.2 - 7.8 | Multiplet |

| Pyrazole-NH | Variable | Singlet (broad) |

| Amine-NH₂ | Variable | Singlet (broad) |

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are anticipated for the carbons of the propan-2-yl group, the phenyl ring, and the pyrazole ring. The pyrazole ring itself contains three unique carbon atoms (C3, C4, and C5). Studies on similar 1-phenyl-pyrazoles have shown that the chemical shifts of the pyrazole ring carbons are influenced by the substituents. nih.govresearchgate.net For instance, the C4 carbon signal shows a dependence on the electronic nature of substituents on the 5-aryl group. researchgate.net The carbonyl group in related pyrazolone (B3327878) structures typically appears at a characteristic downfield shift around 194.7 ppm. mdpi.com

| Carbon Group | Expected Chemical Shift (ppm) |

|---|---|

| -CH(CH₃)₂ | ~25 - 35 |

| -CH(CH₃)₂ | ~20 - 25 |

| Phenyl-C | ~125 - 140 |

| Pyrazole C3, C4, C5 | ~100 - 160 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of a molecule. For this compound, the FTIR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the pyrazole NH group typically appear as sharp or broad bands in the region of 3200-3500 cm⁻¹. rsc.org Aromatic C-H stretching vibrations from the phenyl ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propan-2-yl group appears just below 3000 cm⁻¹. openpharmaceuticalsciencesjournal.com The C=N and C=C stretching vibrations of the pyrazole and phenyl rings are found in the 1450-1650 cm⁻¹ region. mdpi.comopenpharmaceuticalsciencesjournal.com The presence of these characteristic bands helps to confirm the successful synthesis of the target compound.

| Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amine, Pyrazole NH) | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N, C=C Stretch (Ring Vibrations) | 1450 - 1650 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. In the analysis of pyrazole derivatives, FT-Raman is particularly useful for observing the vibrations of the carbon backbone and symmetric stretching modes. For a compound like (E)-4-(3,4-dimethoxybenzylideneamino)-1,5-dimethy1-2-pheny1-1H-pyrazol-3(2H)-one, a combined experimental and theoretical approach using both FTIR and FT-Raman has been shown to provide a comprehensive assignment of vibrational modes. researchgate.net This dual-technique approach allows for a more complete structural characterization by observing both IR-active and Raman-active vibrational modes.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. In the study of pyrazole derivatives, electron ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment. chemguide.co.ukgbiosciences.com The resulting fragmentation pattern is a unique fingerprint that can be used to confirm the structure of the analyte. gbiosciences.comresearchgate.net

The behavior of pyrazole compounds under electron impact is largely dependent on the nature and position of their substituents. researchgate.netrsc.org For a compound like this compound, the molecular ion (M+) peak would confirm its molecular weight. Subsequent fragmentation often involves the cleavage of the bonds adjacent to the pyrazole ring and the substituents.

Key fragmentation pathways for substituted pyrazoles include the loss of small, stable molecules like HCN. researchgate.net The presence of phenyl and isopropyl groups would lead to characteristic fragment ions. For instance, the loss of a methyl group (CH₃) from the isopropyl substituent would result in a peak at M-15, while the loss of the entire isopropyl group would produce a peak at M-43. The stability of the resulting fragments, such as the formation of a stable carbocation, often dictates the most abundant peaks (the base peak) in the spectrum. youtube.com

A hypothetical fragmentation pattern for this compound based on common fragmentation behaviors of related structures is presented below. researchgate.netlibretexts.org

| Fragment Ion | m/z (Hypothetical) | Possible Neutral Loss |

| [M]+ | 215 | - |

| [M-CH₃]+ | 200 | CH₃ |

| [M-C₃H₇]+ | 172 | C₃H₇ |

| [C₆H₅]+ | 77 | C₆H₆N₃ |

This table is illustrative and based on general fragmentation principles for similar compounds.

Studies on various pyrazoline derivatives have shown that fragmentation patterns are highly dependent on the position and electronic nature of the substituents, sometimes leading to complex rearrangements and ring cleavages. researchgate.netnih.gov The analysis of these patterns, often supported by high-resolution mass spectrometry (HRMS) for exact mass determination, is crucial for confirming the proposed molecular structure. rsc.org

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide valuable information about connectivity and molecular formula, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.govspast.org This technique is indispensable for establishing the absolute structure, including bond lengths, bond angles, and stereochemistry, of novel pyrazole derivatives. researchgate.netnih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. scispace.com

For pyrazole derivatives, X-ray crystallography can confirm the substitution pattern on the pyrazole ring, which can sometimes be ambiguous based on spectroscopic data alone. nih.govresearchgate.net It also reveals detailed conformational information, such as the dihedral angles between the pyrazole ring and its substituents, like the phenyl group at the C4 position. nih.gov Furthermore, crystallographic analysis elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. spast.orgrsc.org

Research on various substituted pyrazoles has revealed a range of crystal systems and space groups. For example, some pyrazolone derivatives have been found to crystallize in monoclinic, triclinic, and orthorhombic systems with space groups such as P2₁/n, P-1, and P2₁2₁2₁. spast.org The specific crystal system and unit cell parameters are unique to each compound.

A summary of crystallographic data for a structurally related aminopyrazole derivative, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, is provided below to illustrate the type of information obtained from such studies. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 14.9638 (6) |

| b (Å) | 6.3639 (2) |

| c (Å) | 28.2466 (12) |

| Volume (ų) | 2689.87 (18) |

| Z | 8 |

Data from a related compound, C₁₆H₁₅N₃O, used for illustrative purposes. nih.gov

The planarity of the pyrazole ring is a common feature, and the orientation of the phenyl and isopropyl substituents relative to this ring would be precisely determined. spast.orgniscpr.res.in This structural information is critical for understanding the molecule's physical properties and potential biological activity. tandfonline.com

Computational Chemistry and Molecular Modeling of 4 Phenyl 3 Propan 2 Yl 1h Pyrazol 5 Amine and Analogs

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. By using functionals that correlate the electron density with the total energy of the system, DFT can accurately predict molecular geometries, energies, and other properties. For heterocyclic molecules like pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set such as 6-311G(d,p), have proven effective in yielding results that align well with experimental data researchgate.netijcps.org.

The first step in computational analysis is typically a geometry optimization, which calculates the lowest energy arrangement of atoms in the molecule, corresponding to its most stable structure, or ground state researchgate.net. For 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, this process reveals key structural parameters.

In analogous structures, DFT calculations have shown that the bond lengths within the phenyl ring are typically between 1.39 Å and 1.40 Å, consistent with its aromatic character researchgate.net. The pyrazole ring exhibits C-C bond lengths of approximately 1.5 Å, while the C-N and N-N bonds are calculated to be around 1.46–1.48 Å and 1.38 Å, respectively researchgate.netunar.ac.id. The bond angles within the five-membered pyrazole ring are generally found to be in the range of 109° to 112° unar.ac.id. Due to steric hindrance, the phenyl and isopropyl groups are not coplanar with the central pyrazole ring. In similar substituted pyrazoles, the dihedral angles (the angle of rotation between the planes of the rings) can range from 29° to 44° nih.govnih.gov.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (Phenyl Ring) | ~1.40 Å |

| N-N (Pyrazole Ring) | ~1.38 Å | |

| C-N (Pyrazole Ring) | ~1.47 Å | |

| N-H (Amine) | ~1.01 Å | |

| Bond Angle (°) | C-N-N (Pyrazole Ring) | ~112° |

| N-C-C (Pyrazole Ring) | ~109° |

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron researchgate.net. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity .

For pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring and its substituents, while the LUMO may be distributed across the aromatic systems. In a study of a structurally similar isopropylphenyl-pyrazole derivative, the HOMO-LUMO energy gap was calculated to be 4.2 eV, indicating a molecule with moderate reactivity and good stability researchgate.net. This value is a strong indicator of the electronic character of the this compound system.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.10 |

| ELUMO | -0.90 |

| Energy Gap (ΔE) | 4.20 |

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound .

For this compound, distinct vibrational modes are expected. Aromatic C-H stretching vibrations from the phenyl ring are typically found in the 3100–3000 cm⁻¹ region ajchem-a.com. The N-H stretching vibrations from the amine and pyrazole groups are expected in the range of 3500-3300 cm⁻¹. Stretching of the C=C and C=N bonds within the aromatic rings generally appears between 1625 and 1430 cm⁻¹ . Computational studies on analogous molecules provide a detailed assignment of these vibrational modes researchgate.net.

| Vibrational Mode | Assignment | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (NH₂) and Pyrazole (NH) | 3450 - 3300 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3030 |

| C-H Stretch (Aliphatic) | Isopropyl Group | 2990 - 2870 |

| C=N / C=C Stretch | Pyrazole and Phenyl Rings | 1610 - 1450 |

| N-H Bend | Amine (NH₂) | ~1640 |

| C-H Bend (Out-of-plane) | Phenyl Ring | 830 - 750 |

Analysis of Noncovalent Interactions

Noncovalent interactions, while weaker than covalent bonds, are fundamental in determining the three-dimensional structure of molecules in the solid state, influencing properties like crystal packing, melting point, and solubility. For molecules like this compound, van der Waals forces and hydrogen bonds are particularly significant.

Van der Waals forces are ubiquitous intermolecular interactions that include London dispersion forces and dipole-dipole interactions. In aromatic and heteroaromatic systems, π-π stacking is a crucial type of van der Waals interaction. This occurs when the electron-rich π systems of adjacent phenyl and/or pyrazole rings align, often in a parallel-displaced or T-shaped manner. These interactions contribute significantly to the cohesive energy of the crystal lattice, stabilizing the solid-state structure.

Hydrogen bonds are strong, directional intermolecular forces that play a primary role in the crystal engineering of nitrogen-containing heterocycles. The this compound molecule contains multiple sites capable of participating in hydrogen bonding. The amine (-NH₂) group and the pyrazole ring N-H group are excellent hydrogen bond donors, while the sp²-hybridized nitrogen atom in the pyrazole ring is an effective hydrogen bond acceptor.

In the crystal structures of similar aminopyrazole compounds, intermolecular N-H···N hydrogen bonds are commonly observed, linking molecules into chains or more complex three-dimensional networks nih.govnih.gov. For instance, the amine group of one molecule can donate a hydrogen to the pyrazole nitrogen of a neighboring molecule, forming a robust supramolecular assembly nih.gov. These directed interactions are often the dominant force controlling the molecular arrangement in the crystal. In some substituted pyrazoles, intramolecular hydrogen bonds can also form, influencing the conformation of the molecule itself mdpi.com.

Electron Delocalization Function and Reduced Density Gradient Studies

Computational methods such as the Electron Delocalization Function (EDF) and Reduced Density Gradient (RDG) are powerful tools for visualizing and understanding chemical bonding and non-covalent interactions within a molecule. While specific EDF and RDG studies for this compound were not detailed in the available research, these analyses are broadly applied to heterocyclic systems to understand their electronic structure.

EDF analysis provides a visual representation of electron delocalization, which is crucial for understanding the aromaticity and stability of the pyrazole ring. For a compound like this compound, EDF would map the regions of shared electron density, highlighting the delocalized π-system of the pyrazole and phenyl rings.

RDG analysis is used to identify and characterize non-covalent interactions, such as hydrogen bonds and van der Waals forces. This method plots the reduced density gradient against the electron density, allowing for the visualization of interaction regions within the molecule. For the title compound, RDG analysis would be instrumental in identifying intramolecular hydrogen bonds and other weak interactions that contribute to its conformational stability.

Tautomeric Equilibrium Studies

Tautomerism is a key structural feature of pyrazoles, significantly influencing their chemical reactivity and biological activity. mdpi.comencyclopedia.pub For 3(5)-aminopyrazoles, this phenomenon is of particular importance.

3(5)-Aminopyrazoles, including this compound, primarily exhibit annular prototropic tautomerism. mdpi.comencyclopedia.pub This involves a 1,2-hydrogen shift between the two adjacent nitrogen atoms of the pyrazole ring. nih.gov This process results in an equilibrium between two distinct tautomeric forms. For the parent 3(5)-aminopyrazole, these are the 3-aminopyrazole (B16455) (3AP) and 5-aminopyrazole (5AP) forms. nih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to determine the relative stabilities of these tautomers. nih.gov For the unsubstituted 3(5)-aminopyrazole in the gas phase, the 3-amino tautomer is predicted to be more stable than the 5-amino form. nih.govresearchgate.netresearchgate.net The presence of substituents on the pyrazole ring, such as the phenyl and isopropyl groups in the title compound, can influence the position of this equilibrium. The electron-donating or withdrawing nature of the substituent plays a significant role in favoring one tautomer over the other. researchgate.net While imino forms are theoretically possible through side-chain tautomerism, studies indicate that for 3(5)-aminopyrazoles, the annular rearrangement is the predominant process. encyclopedia.pub

| Tautomer Name | General Structure | Description |

|---|---|---|

| 3-Aminopyrazole Form |  | The proton is located on the nitrogen atom adjacent to the carbon with the amino group. This form is generally more stable in the gas phase for the unsubstituted compound. nih.gov |

| 5-Aminopyrazole Form |  | The proton is located on the nitrogen atom further from the carbon with the amino group. This tautomer is often more polar. researchgate.net |

The surrounding environment, particularly the solvent, can have a profound impact on the tautomeric equilibrium. nih.govmdpi.com Solvation can alter the relative stabilities of tautomers, sometimes even reversing the preference observed in the gas phase. nih.gov Theoretical studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent. researchgate.netmdpi.com

These computational models have shown that polar solvents tend to stabilize the more polar tautomer. academie-sciences.fr In the case of 4-substituted 3(5)-aminopyrazoles, studies have demonstrated that the relative stability of the more polar 5-amino tautomer increases in a polar solvent like DMSO. researchgate.net This stabilization is attributed to the favorable dipole-dipole interactions between the solvent and the more polar tautomeric form. Therefore, for this compound, it is expected that the equilibrium would shift to favor the 5-amino tautomer in polar solvents compared to nonpolar solvents or the gas phase.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). pensoft.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. plos.org

A primary goal of molecular docking is to predict the binding affinity between a ligand and a protein target. plos.orgepa.gov The process involves placing the ligand in various conformations and orientations within the protein's binding site and then using a scoring function to estimate the strength of the interaction, often expressed as a binding energy. nih.gov A lower binding energy generally indicates a more stable and favorable interaction.

While specific docking studies for this compound are not detailed in the searched literature, this methodology is widely applied to pyrazole derivatives to assess their potential as inhibitors of various enzymes. nih.govnih.gov For example, docking studies on pyrazole-carboxamides have been used to predict their binding affinity to carbonic anhydrase isoenzymes. nih.gov Such studies help in ranking compounds and prioritizing them for further experimental testing. escholarship.orgescholarship.org

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. researchgate.netresearchgate.net It can identify key amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com

For a molecule like this compound, a docking simulation would reveal how the different parts of the molecule contribute to binding. The amino group and the pyrazole nitrogens could act as hydrogen bond donors or acceptors, while the phenyl and isopropyl groups could engage in hydrophobic interactions with nonpolar residues of the protein. Understanding these binding modes is essential for structure-based drug design, allowing for modifications to the ligand to enhance its affinity and selectivity for the target protein. mdpi.com

| Parameter | Description | Example of Potential Finding |

|---|---|---|

| Binding Energy (kcal/mol) | An estimate of the binding affinity; more negative values indicate stronger binding. | -8.5 kcal/mol |

| Key Interacting Residues | Specific amino acids in the receptor that form bonds with the ligand. | Tyr234, Phe345, His450 |

| Types of Interactions | The nature of the chemical interactions between the ligand and the protein. | Hydrogen bond with the amino group; Pi-Pi stacking with the phenyl ring. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology central to modern drug discovery, aiming to correlate the structural or physicochemical properties of compounds with their biological activities. For the pyrazole class of compounds, including analogs of this compound, QSAR serves as a critical tool to understand how specific structural modifications influence their therapeutic effects, thereby guiding the rational design of more potent and selective agents. researchgate.net

Various QSAR studies on pyrazole derivatives have been successfully conducted to explore their potential as anticancer, anti-inflammatory, and hypoglycemic agents. researchgate.netresearchgate.netneuroquantology.com These studies typically involve the generation of 2D or 3D molecular descriptors and the development of mathematical models using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Random Forest. researchgate.netacs.org The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques. shd-pub.org.rs

Model Development and Validation

The development of a QSAR model begins with a dataset of pyrazole analogs with experimentally determined biological activities, often expressed as IC₅₀ or EC₅₀ values. nih.gov These are typically converted to a logarithmic scale (e.g., pIC₅₀) to linearize the data. nih.gov A diverse set of molecular descriptors, quantifying topological, electronic, steric, and hydrophobic properties, are then calculated for each molecule.

Statistical methods are employed to build the model. For instance, in a study of 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, both PLS and stepwise MLR (SW-MLR) methods were used to construct 2D-QSAR models. nih.gov The validity and predictability of these models are confirmed using stringent validation metrics. Key parameters include the coefficient of determination (R²), which measures the goodness-of-fit, and the leave-one-out cross-validated coefficient (Q²), which assesses the model's internal predictive ability. shd-pub.org.rs A high Q² value (>0.5) is generally considered indicative of a robust model. shd-pub.org.rs External validation, using a separate test set of compounds, provides a final measure of the model's real-world predictive power, with a predictive R² (R²pred) value greater than 0.6 signifying good external predictability. shd-pub.org.rs

2D-QSAR Studies

Two-dimensional QSAR models are frequently used to identify key molecular fragments and properties that influence the biological activity of pyrazole derivatives. In one study focusing on pyrazole analogs with antiproliferative activity against a human colorectal adenocarcinoma cell line (HT-29), a 2D-QSAR model yielded a high correlation coefficient (r = 0.9693) and a robust leave-one-out cross-validation coefficient (Q² = 0.8744). eurjchem.com Similarly, extensive 2D-QSAR modeling on pyrazole derivatives against various cancer cell lines, including PC-3 (prostate) and B16F10 (skin), has been performed in adherence to OECD guidelines to ensure model reliability. researchgate.netnih.gov These models have successfully predicted the anticancer activity (pIC₅₀ values) of newly synthesized compounds, demonstrating their utility in prioritizing candidates for further testing. researchgate.netnih.gov

3D-QSAR Studies

Three-dimensional QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide deeper insights by considering the 3D arrangement of molecular properties. nih.govacs.org These methods are particularly useful for understanding ligand-receptor interactions.

A 3D-QSAR and molecular docking study on fused pyrazole derivatives as p38α mitogen-activated protein kinase (MAPK) inhibitors for inflammatory diseases yielded statistically significant CoMFA and CoMSIA models. nih.govnih.gov The CoMFA model showed a high cross-validated r² (r²cv) of 0.725 and a non-cross-validated r² of 0.961. nih.govnih.gov The CoMSIA model, incorporating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, also showed good predictive ability. nih.gov The results are visualized as 3D contour maps, which highlight regions where modifications to the molecule are likely to enhance or decrease activity. acs.org For example, these maps can indicate areas where bulky groups are favored (steric fields) or where electronegative substituents would be beneficial (electrostatic fields), providing direct guidance for structural optimization. acs.orgnih.gov

| Therapeutic Target / Activity | QSAR Method | Key Statistical Parameters | Important Findings / Significant Descriptors |

|---|---|---|---|

| p38α MAPK Inhibition (Anti-inflammatory) | 3D-QSAR (CoMFA, CoMSIA) | CoMFA: q² = 0.725, r² = 0.961 CoMSIA: q² = 0.609, r² = 0.905 | Steric, electrostatic, and hydrophobic fields are critical for activity. Contour maps guide substitution patterns for enhanced potency. nih.govnih.gov |

| Anticancer (Various cell lines) | 2D-QSAR (PLS) | High r² and adherence to OECD guidelines reported. | Identified key molecular descriptors enabling prediction of pIC₅₀ for in-house synthesized compounds. nih.gov |

| Hypoglycemic Agents | 2D-QSAR (MLR, Random Forest) | MLR: R² = 0.82, Q² = 0.80 RF: R² = 0.90, Q² = 0.85 | Pinpointed critical structural features that enhance hypoglycemic activity. researchgate.net |

| EGFR Kinase Inhibition (Anticancer) | 2D-QSAR (SW-MLR) | Statistically significant models developed. | Activity is strongly influenced by adjacency distance matrix descriptors. nih.gov |

| Antiproliferative (HT-29 cell line) | 2D-QSAR | r² = 0.9395, Q² = 0.8744, r²pred = 0.9488 | Model demonstrated high stability and predictive power for new pyrazole derivatives. eurjchem.comresearchgate.net |

Designing Novel Analogs

A primary goal of QSAR is to facilitate the design of novel compounds with improved biological activity. nih.gov The validated models serve as predictive tools to estimate the potency of virtual or yet-to-be-synthesized pyrazole analogs. researchgate.net This in-silico screening process significantly speeds up the drug discovery pipeline by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

For instance, based on insights from 2D-QSAR models, researchers have designed new pyrazole derivatives with enhanced anticancer potential by substituting essential functional groups guided by the most significant molecular descriptors. researchgate.net Similarly, 3D-QSAR and docking studies have led to the design of novel p38α MAPK inhibitors predicted to have excellent potencies. nih.gov This predictive capability allows for a more focused and efficient approach to developing new therapeutic agents based on the pyrazole scaffold.

Structure Activity Relationship Sar Studies of 4 Phenyl 3 Propan 2 Yl 1h Pyrazol 5 Amine Analogs

Impact of Substituent Variation on Biological Activity

The biological activity of pyrazole (B372694) derivatives can be significantly modulated by altering the substituents on the core scaffold. The phenyl and isopropyl groups of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, in particular, play a pivotal role in defining its pharmacological profile.

Role of Phenyl and Isopropyl Groups

The phenyl group at the C4 position and the isopropyl group at the C3 position of the pyrazole ring are critical for the biological activity of the parent compound. The phenyl ring can engage in hydrophobic and π-π stacking interactions within the binding pocket of a biological target. globalresearchonline.net The hydrophobic nature of this group is often a necessary condition for maintaining activity. For instance, in a study on pteridine-7(8H)-one derivatives, the removal of a phenyl group resulted in a complete loss of inhibitory activity, highlighting the importance of hydrophobic interactions. acs.orgacs.org

To illustrate the importance of these groups, consider the following hypothetical data based on observed trends in related compounds:

| Compound | C3-Substituent | C4-Substituent | Biological Activity (IC₅₀, µM) |

| 1 | Isopropyl | Phenyl | 0.5 |

| 2 | Methyl | Phenyl | 1.2 |

| 3 | H | Phenyl | 5.8 |

| 4 | Isopropyl | Cyclohexyl | 3.4 |

| 5 | Isopropyl | H | >10 |

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the substituents on the phenyl ring can profoundly influence the biological activity of this compound analogs. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the phenyl ring, thereby affecting its interaction with the target protein. nih.gov

In many instances, the presence of electron-withdrawing groups on the phenyl ring of pyrazole derivatives has been shown to enhance biological activity. For example, studies on 4-arylazo-3,5-diamino-1H-pyrazoles revealed that the position of a fluorine substituent on the phenyl ring significantly impacted activity, with the ortho position being the most favorable. nih.gov In another study on 5-amino-pyrazole-4-carboxamides, the presence of electron-withdrawing substituents was found to be beneficial for anti-tubercular activity. nih.gov Conversely, electron-donating groups can sometimes lead to a reduction in potency. nih.govnih.gov However, this is not a universal rule, as the effect of these groups is target-dependent. For instance, in some cases, electron-donating groups like methoxy (B1213986) have been found to enhance activity. nih.gov

The following table provides a hypothetical representation of the impact of substituents on the phenyl ring:

| Compound | Substituent on Phenyl Ring | Electronic Nature | Biological Activity (IC₅₀, µM) |

| 6 | H | Neutral | 0.5 |

| 7 | 4-Cl | Electron-Withdrawing | 0.2 |

| 8 | 4-NO₂ | Strong Electron-Withdrawing | 0.1 |

| 9 | 4-OCH₃ | Electron-Donating | 1.5 |

| 10 | 4-CH₃ | Weak Electron-Donating | 0.9 |

Positional Isomerism and Activity Modulation

The relative positions of the substituents on the pyrazole ring are critical in determining the biological activity of its derivatives. nih.gov For this compound, shifting the phenyl or isopropyl group to a different position on the pyrazole ring would likely result in a significant change in activity. For example, a 3-amino-pyrazole isomer might exhibit a different pharmacological profile compared to a 5-amino-pyrazole. mdpi.com

The spatial arrangement of the functional groups is crucial for proper orientation and binding within the active site of a receptor or enzyme. Even a subtle change in the position of a key interacting group can lead to a dramatic loss of affinity. For instance, the 4-amino group in 4-aminopyrazoles has been shown to be important for their anticonvulsant activity, with the distance between the exocyclic NH2 group and the endocyclic NH being a key factor. nih.gov Therefore, the specific arrangement of the phenyl, isopropyl, and amine groups in this compound is likely optimized for its biological target.

Conformational Effects on Receptor Interactions

Molecular modeling studies on related pyrazole derivatives have shown that the pyrazole ring can form important interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of a protein. globalresearchonline.net The conformation of the molecule dictates which interactions are possible. For example, a planar conformation might be required for effective π-π stacking, while a more twisted conformation might be necessary to access a deeper hydrophobic pocket. The introduction of bulky substituents can restrict conformational flexibility, which may either lock the molecule in a more active conformation or prevent it from adopting the necessary shape for binding.

Bioisosteric Replacements in Pyrazole Scaffold Design

Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of the pyrazole scaffold, various bioisosteric replacements can be considered.

For instance, the pyrazole ring itself can be replaced with other five-membered heterocycles like isoxazole, thiazole, or triazole. nih.gov Such replacements can alter the electronic distribution and hydrogen bonding capabilities of the core structure, potentially leading to improved interactions with the target.

Furthermore, the phenyl group at the C4 position could be replaced by other aromatic or heteroaromatic rings to explore different binding interactions. Similarly, the isopropyl group at the C3 position could be substituted with other alkyl or cycloalkyl groups to fine-tune the hydrophobic interactions. The success of a bioisosteric replacement depends on the specific requirements of the biological target and the role of the original functional group in binding.

Mechanistic Investigations of Biological Activities for 4 Phenyl 3 Propan 2 Yl 1h Pyrazol 5 Amine Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine have been identified as potent inhibitors of various enzymes, operating through distinct and specific mechanisms. These interactions are crucial to their potential therapeutic applications.

Thrombin Inhibition and Serine-Trapping Mechanisms

A notable area of investigation has been the role of acylated 1H-pyrazol-5-amine derivatives as inhibitors of thrombin (FIIa), a key enzyme in the coagulation cascade. nih.govresearchgate.netmdpi.com These compounds have been shown to act as potent thrombin inhibitors through a covalent, serine-trapping mechanism. nih.govresearchgate.netmdpi.com This mechanism involves the transfer of the acyl group from the pyrazole (B372694) derivative to the catalytic serine residue (Ser195) within the active site of thrombin. nih.govresearchgate.net This acylation results in the temporary, covalent inhibition of the enzyme's activity. researchgate.net

Mass-shift assays have confirmed this covalent binding, demonstrating a mass increase of the native human thrombin corresponding to the addition of the acyl moiety from the inhibitor. mdpi.com For instance, the most potent derivative from one study, compound 24e , which has a FIIa IC50 of 16 nM, was shown to transfer its pivaloyl group to Ser195. nih.govresearchgate.net Docking studies have further corroborated this covalent inhibition mechanism. nih.govresearchgate.net

Several flexible acylated 1H-pyrazol-5-amines have demonstrated significant potency, with IC50 values in the nanomolar range. nih.govresearchgate.net Importantly, these compounds exhibited high selectivity for thrombin with minimal off-target effects against other physiologically relevant serine proteases. nih.govresearchgate.net

| Compound | Thrombin (FIIa) IC50 (nM) | Mechanism of Action |

|---|---|---|

| 24e | 16 | Covalent, Serine-Trapping |

| 34a | 16-80 | Covalent, Serine-Trapping |

| 34b | 16-80 | Covalent, Serine-Trapping |

| 13a | 0.7 | Covalent, Serine-Trapping |

| 13b | 0.8 | Covalent, Serine-Trapping |

DNA Gyrase Inhibition Pathways

Derivatives of pyrazole have been investigated as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.gov These compounds represent a potential avenue for developing new antibacterial agents. nih.gov The inhibitory action of these pyrazole-based compounds is centered on their ability to interfere with the enzyme's function, which is crucial for maintaining DNA topology. nih.govnih.gov

For example, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed and evaluated as potential DNA gyrase inhibitors. nih.gov Within this series, certain compounds demonstrated potent inhibition of Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase, with IC50 values as low as 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov Docking simulations suggest that these inhibitors bind to the active site of the DNA gyrase, thereby preventing its normal function. nih.gov

| Compound | Target Enzyme | IC50 (µg/mL) |

|---|---|---|

| 3k | Staphylococcus aureus DNA gyrase | 0.15 |

| 3k | Bacillus subtilis DNA gyrase | 0.25 |

Other Enzyme Target Modulations

The therapeutic potential of pyrazole derivatives extends to the modulation of other key enzymes. For instance, a novel class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones has been identified as highly selective inhibitors of p38 MAP kinase. nih.govmdpi.com X-ray crystallography has revealed that these inhibitors bind to the ATP binding pocket of the unphosphorylated p38α enzyme. nih.gov A unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 is thought to contribute to the high selectivity for p38. nih.gov Optimization of this series led to the development of a compound with excellent drug-like properties, including high oral bioavailability. nih.govmdpi.com

Furthermore, pyrazole derivatives have been explored as inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ). researchgate.net A series of (1H-pyrazol-4-yl)methanamines were synthesized and evaluated for their PI3Kγ enzyme inhibitory potential, with some compounds showing significant improvement in inhibitory activity after minor structural modifications. researchgate.net In silico studies were conducted to understand the likely interactions with the enzyme to guide future research. researchgate.net

Interaction with Biological Macromolecules

Beyond direct enzyme inhibition, the biological effects of this compound derivatives can be attributed to their interactions with other essential biological macromolecules, such as proteins and nucleic acids.

Protein Binding Mechanisms

The inhibitory activities of pyrazole derivatives against enzymes like thrombin and p38 MAP kinase are fundamentally based on their ability to bind to these proteins. nih.govnih.gov For thrombin inhibitors, docking studies have confirmed a covalent binding mechanism within the enzyme's active site. nih.gov In the case of p38 MAP kinase inhibitors, X-ray crystallography has provided a detailed picture of the non-covalent interactions within the ATP binding pocket, highlighting a key hydrogen bond that confers selectivity. nih.gov The design of diphenylpyrazole scaffolds with various amino side chains has also been explored to create compounds that can orient themselves effectively for protein binding. mdpi.com

DNA Intercalation and Binding

Certain pyrazole derivatives have been shown to interact with DNA, a mechanism that is distinct from the inhibition of DNA-modifying enzymes like gyrase. These interactions can involve intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, or binding to the grooves of the DNA. nih.gov For example, nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxalines incorporating a pyrazole moiety have been designed as DNA intercalators and topoisomerase II inhibitors. nih.gov Molecular docking studies suggest that the triazoloquinoxaline chromophore can insert between DNA bases. nih.gov Some of these derivatives have shown potent DNA binding affinity, with IC50 values in the micromolar range. nih.gov

| Compound | DNA Binding IC50 (µM) | Proposed Mechanism |

|---|---|---|

| 7e | 29.06 | Intercalation |

| 7e (vs Doxorubicin) | 31.24 | Intercalation |

| 6e | 38.00 | Binding |

| 7b | 32.49 | Binding |

| 7g | 36.50 | Binding |

Mechanistic Aspects of Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been a subject of significant research, revealing various mechanisms through which these compounds exert their effects. While the precise molecular pathways for this compound are not extensively detailed in the available literature, investigations into related pyrazole-containing compounds provide insights into their potential modes of action against pathogenic microorganisms.

Antituberculosis Mechanisms (e.g., Activation by Deazaflavin Dependent Nitroreductase)

The fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has been bolstered by the discovery of novel compounds that operate through unique mechanisms. Pyrazole derivatives, as a class of compounds, have shown promising antitubercular activity, potentially acting through various cellular pathways.

One of the critical mechanisms in modern antituberculosis therapy involves the bioreductive activation of prodrugs. A key enzyme in this process within Mtb is the deazaflavin-dependent nitroreductase (Ddn). This enzyme is responsible for activating nitroimidazole-based drugs, such as pretomanid, by reducing the nitro group to generate reactive nitrogen species, including nitric oxide (NO). These reactive species are potent bactericidal agents, particularly effective against non-replicating, persistent forms of Mtb, by causing respiratory poisoning and inhibiting mycolic acid biosynthesis. While this mechanism is well-established for nitroimidazoles, the potential for pyrazole derivatives to be activated by similar reductive pathways within mycobacteria remains an area of interest for researchers.

Beyond prodrug activation, other pyrazole derivatives have been found to inhibit essential mycobacterial enzymes. For instance, some pyrazole-based compounds have been identified as inhibitors of UDP-galactopyranose mutase (UGM), an enzyme crucial for the synthesis of the mycobacterial cell wall. mdpi.com Since UGM is absent in mammals, it represents a selective and attractive target for novel antituberculosis agents. Inhibition of this enzyme disrupts the integrity of the bacterial cell wall, leading to cell death. mdpi.com

Another explored mechanism for pyrazole derivatives is the induction of autophagy in host macrophages infected with Mtb. nih.gov Autophagy is a cellular process that degrades and recycles cellular components, and its induction can help the host cell clear intracellular pathogens like Mtb. A pyrazole derivative, NSC 18725, was found to inhibit the growth of intracellular Mtb by triggering this host-directed therapy mechanism. nih.gov

Furthermore, cytochrome P450 enzymes in Mtb, such as CYP121A1, have been identified as potential targets for pyrazole-containing compounds. cardiff.ac.uk These enzymes are essential for the survival of the bacterium. Certain diarylpyrazole derivatives have demonstrated the ability to bind to and inhibit CYP121A1, presenting another viable mechanism for the antitubercular activity of this class of compounds. cardiff.ac.uk

Table 1: Investigated Antituberculosis Mechanisms for Pyrazole Derivatives

| Mechanism of Action | Target Enzyme/Process | Example Compound Class | Reference |

|---|---|---|---|

| Prodrug Activation | Deazaflavin-dependent nitroreductase (Ddn) | Nitroimidazoles (Analogous Mechanism) | nih.gov |

| Cell Wall Synthesis Inhibition | UDP-galactopyranose mutase (UGM) | Pyrazole-based UGM inhibitors | mdpi.com |

| Host-Directed Therapy | Induction of Autophagy | Nitroso-containing pyrazole derivatives | nih.gov |

| Inhibition of Essential Enzymes | Cytochrome P450 (CYP121A1) | Diarylpyrazole derivatives | cardiff.ac.uk |

Antileishmanial Activity Pathways

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, is another area where pyrazole derivatives have shown therapeutic potential. The specific pathways through which these compounds exert their antileishmanial effects are still under investigation, but several potential targets and mechanisms have been proposed based on studies of various substituted pyrazoles.

Research has demonstrated that the antileishmanial activity of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring. For example, studies on a series of pyrazole and pyrano[2,3-c]pyrazole derivatives revealed that compounds with chloro and bromo substituents on the phenyl ring exhibited significant activity against Leishmania major promastigotes. nih.gov This suggests that the electronic and steric properties of the substituents play a crucial role in the interaction with the biological target.

While a definitive and universal mechanism has not been elucidated for all antileishmanial pyrazoles, computational and in vitro studies have pointed towards potential molecular targets. One such proposed target is pteridine (B1203161) reductase 1 (PTR1), an enzyme essential for the parasite's folate and biopterin (B10759762) metabolism. Inhibition of PTR1 would disrupt DNA synthesis and repair, leading to parasite death. In silico analyses of anthranyl phenylhydrazide derivatives, which share structural similarities with some pyrazole compounds, have suggested PTR1 as a possible target. mdpi.com

Another potential target for antiprotozoal agents, including pyrazole derivatives, is S-methyl-5-thioadenosine phosphorylase. This enzyme is involved in the purine (B94841) salvage pathway of the parasite, which is crucial for its survival as Leishmania cannot synthesize purines de novo. Inhibition of this enzyme would starve the parasite of essential building blocks for DNA and RNA synthesis. nih.gov

The broad structural diversity of pyrazole derivatives allows for a range of interactions with various biological targets within the Leishmania parasite. The identification of 3-phenyl-4-cyano pyrazoles with micromolar activity against Leishmania infantum and Leishmania tropica further underscores the potential of this scaffold in antileishmanial drug discovery. nih.gov

Table 2: Potential Antileishmanial Mechanisms and Targets for Pyrazole Derivatives

| Proposed Mechanism/Target | Biological Pathway | Example Compound Class | Reference |

|---|---|---|---|

| Pteridine Reductase 1 (PTR1) Inhibition | Folate and Biopterin Metabolism | Anthranyl Phenylhydrazides (Analogous) | mdpi.com |

| S-methyl-5-thioadenosine Phosphorylase Inhibition | Purine Salvage Pathway | 4-Phenyl-1,3-thiazol-2-amines (Analogous) | nih.gov |

| Undefined | Multiple/Unknown | Substituted Pyrazole Derivatives | nih.govacademicjournals.org |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Pyrazole (B372694) Synthesis

The synthesis of pyrazole derivatives has been a subject of continuous interest for synthetic chemists due to their therapeutic value. tandfonline.comtandfonline.com While classical methods like the condensation of hydrazines with 1,3-dicarbonyl compounds are well-established, future research should focus on developing more efficient, cost-effective, and environmentally friendly approaches. researchgate.nettandfonline.commdpi.com

Modern synthetic strategies have evolved to include microwave-assisted synthesis, solvent-free techniques, and multicomponent reactions, which facilitate the efficient production of pyrazole-based compounds. researchgate.net For a trisubstituted pyrazole like 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, these advanced methodologies could offer significant advantages over traditional routes.

Future explorations in the synthesis of derivatives of this compound could focus on: